molecular formula C13H30O5Si B14395352 (1,1-Diethoxypropan-2-yl)(triethoxy)silane CAS No. 88276-86-2

(1,1-Diethoxypropan-2-yl)(triethoxy)silane

Cat. No.: B14395352
CAS No.: 88276-86-2
M. Wt: 294.46 g/mol
InChI Key: MLZFWWBUEJKLKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethoxypropan-2-yl)(triethoxy)silane typically involves the reaction of a silane precursor with an appropriate alcohol under controlled conditions. One common method includes the reaction of triethoxysilane with 1,1-diethoxypropane in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs high-purity silane preparation techniques to ensure the final product’s quality and consistency. These methods may involve advanced purification processes to remove impurities and achieve the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions: (1,1-Diethoxypropan-2-yl)(triethoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1,1-Diethoxypropan-2-yl)(triethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the mechanical properties and durability of materials makes it valuable in various applications, including automotive and construction .

Mechanism of Action

The mechanism of action of (1,1-Diethoxypropan-2-yl)(triethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive ethoxy groups that can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s ability to enhance the mechanical properties and stability of materials .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (1,1-Diethoxypropan-2-yl)(triethoxy)silane offers a unique combination of reactivity and stability. Its ability to form strong bonds with a wide range of substrates makes it particularly valuable in applications requiring enhanced adhesion and durability. Additionally, its specific molecular structure allows for tailored modifications, making it versatile for various industrial and scientific uses .

Properties

CAS No.

88276-86-2

Molecular Formula

C13H30O5Si

Molecular Weight

294.46 g/mol

IUPAC Name

1,1-diethoxypropan-2-yl(triethoxy)silane

InChI

InChI=1S/C13H30O5Si/c1-7-14-13(15-8-2)12(6)19(16-9-3,17-10-4)18-11-5/h12-13H,7-11H2,1-6H3

InChI Key

MLZFWWBUEJKLKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)[Si](OCC)(OCC)OCC)OCC

Origin of Product

United States

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